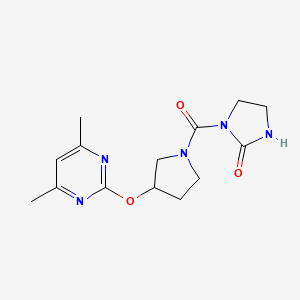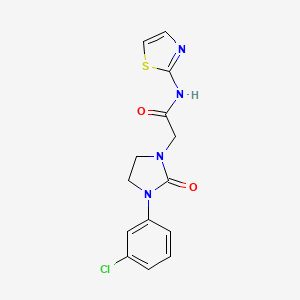
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of imidazolidinone derivatives, and it has been extensively studied for its unique properties and potential benefits.
Scientific Research Applications
Antimicrobial Applications
A study conducted by Desai et al. (2008) synthesized several acetamide derivatives, including compounds similar to the specified chemical, and evaluated their antibacterial activity against gram-positive and gram-negative bacteria. The research found that most compounds showed moderate to good activity, with QSAR studies highlighting the positive contribution of substituents indicating an increase in hydrophobicity or steric bulk character (Desai, Shah, Bhavsar, & Saxena, 2008).
Krátký, Vinšová, & Stolaříková (2017) synthesized rhodanine-3-acetic acid-based amides and evaluated them as potential antimicrobial agents against bacteria, mycobacteria, and fungi. N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide showed high activity against Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017).
Mistry, Desai, & Intwala (2009) investigated novel thiazolidinone and acetidinone derivatives for their antimicrobial activity. Their findings suggest these compounds, closely related to the chemical , demonstrate significant antimicrobial efficacy against various microorganisms (Mistry, Desai, & Intwala, 2009).
properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c15-10-2-1-3-11(8-10)19-6-5-18(14(19)21)9-12(20)17-13-16-4-7-22-13/h1-4,7-8H,5-6,9H2,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQZXDVJVRUIMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=NC=CS2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

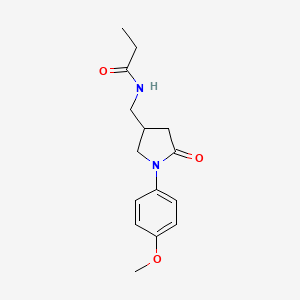
![2-Chloro-N-[1-(5-chloropyridin-2-yl)-2-cyclopropylethyl]acetamide](/img/structure/B2749389.png)
![8-(2-chlorobenzyl)-2,5-dimethyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2749390.png)

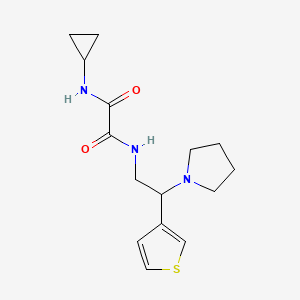
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2749397.png)
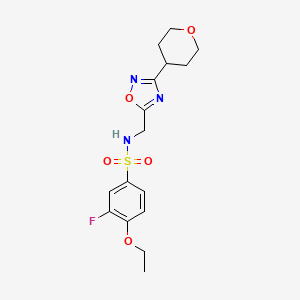
![Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2749399.png)

![Ethyl 6-{[(4-tert-butylphenyl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2749402.png)
